2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile
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Overview
Description
2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a benzoyl group and a dimethoxyphenyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzoylbenzaldehyde and 3,4-dimethoxybenzyl cyanide.
Condensation Reaction: A condensation reaction is carried out between 4-benzoylbenzaldehyde and 3,4-dimethoxybenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenyl)-2-phenylacetonitrile: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but with a ketone group instead of a nitrile group.
Uniqueness
2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile is unique due to the presence of both benzoyl and dimethoxyphenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-21-13-12-19(14-22(21)27-2)20(15-24)16-8-10-18(11-9-16)23(25)17-6-4-3-5-7-17/h3-14,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRPNTANSXDVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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